molecular formula C16H14ClN5O B5118879 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5118879
M. Wt: 327.77 g/mol
InChI Key: YFQVTVOZYHEQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as AZT, and it has been extensively studied for its various properties and potential uses.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is complex and not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are essential for the replication of viruses and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide are diverse and depend on the specific application of the compound. In general, this compound has been shown to have antiviral and anticancer properties, and it has also been shown to have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent antiviral and anticancer properties, as well as its ability to modulate the immune system. However, the limitations of using this compound include its complex synthesis method, as well as the potential for toxicity and side effects.

Future Directions

There are several future directions for research on 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide. These include the development of more efficient synthesis methods, the identification of new applications for this compound, and the optimization of its pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-chlorobenzonitrile with sodium azide to form 3-azidobenzonitrile. This compound is then reacted with N-methyl-N-phenylacetamide to form the intermediate, which is then reacted with ammonia to form the final product.

Scientific Research Applications

The potential applications of 5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in scientific research are numerous. This compound has been extensively studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis B virus. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.

properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-21(12-7-3-2-4-8-12)16(23)14-15(18)22(20-19-14)13-9-5-6-11(17)10-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVTVOZYHEQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chlorophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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